Cas no 96783-82-3 (Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-)

Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-, is a halogenated nitroaromatic compound featuring a trifluoromethyl substituent, which enhances its reactivity and stability in synthetic applications. The presence of chloro, nitro, and trifluoromethyl groups on the benzene ring makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. Its electron-withdrawing substituents facilitate nucleophilic substitution reactions, while the trifluoromethyl group contributes to lipophilicity and metabolic stability in bioactive molecules. This compound is valued for its precise functionalization, enabling controlled modifications in complex molecular frameworks. Proper handling is required due to its potential reactivity and toxicity.
Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- structure
96783-82-3 structure
Product name:Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-
CAS No:96783-82-3
MF:C8H5ClF3NO2
MW:239.579011678696
MDL:MFCD28756905
CID:4361961
PubChem ID:13489935

Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-
    • MFCD28756905
    • 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene
    • 2-Chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene
    • 96783-82-3
    • MDL: MFCD28756905
    • Inchi: InChI=1S/C8H5ClF3NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3
    • InChI Key: RNDJITRWECJMLS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 238.9960906Da
  • Monoisotopic Mass: 238.9960906Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 45.8Ų

Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB278374-5g
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene; .
96783-82-3
5g
€1090.00 2024-04-16
abcr
AB278374-5 g
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene; .
96783-82-3
5g
€1,090.00 2022-11-29
Enamine
EN300-20953805-1.0g
2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene
96783-82-3 95%
1.0g
$0.0 2022-11-30
abcr
AB278374-1 g
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene; .
96783-82-3
1g
€490.00 2022-11-29
abcr
AB278374-1g
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene; .
96783-82-3
1g
€490.00 2024-04-16

Additional information on Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-

Comprehensive Analysis of Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- (CAS No. 96783-82-3)

The chemical compound Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- (CAS No. 96783-82-3) is a specialized aromatic derivative with significant applications in organic synthesis and industrial chemistry. Its unique structure, featuring a chloro, methyl, nitro, and trifluoromethyl substituents, makes it a valuable intermediate in the production of agrochemicals, pharmaceuticals, and advanced materials. Researchers and industry professionals frequently search for "CAS 96783-82-3 properties" or "synthesis of 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene," reflecting its relevance in modern chemistry.

One of the key reasons for the growing interest in Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- is its role in sustainable chemistry. With increasing global focus on green synthesis and eco-friendly processes, this compound is often studied for its potential in reducing environmental impact. Searches like "eco-friendly derivatives of nitrobenzene" or "green chemistry applications of trifluoromethyl benzene" highlight this trend. The compound's stability and reactivity under mild conditions make it a candidate for innovative catalytic processes.

From a structural perspective, the presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups creates a unique electronic environment. This property is frequently explored in academic queries such as "electronic effects in polysubstituted benzene rings" or "reactivity of chloro-nitro-trifluoromethyl benzene." Such studies are critical for designing new materials with tailored properties, including organic semiconductors or liquid crystals.

In pharmaceutical research, Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- serves as a precursor for bioactive molecules. Its trifluoromethyl group, in particular, is a hotspot in drug discovery due to its ability to enhance metabolic stability and membrane permeability. Popular search terms like "trifluoromethyl in medicinal chemistry" or "nitrobenzene derivatives in drug design" underscore this application. The compound's versatility allows modifications that align with current demands for targeted therapies.

Industrial applications of CAS No. 96783-82-3 extend to the development of specialty chemicals, such as dyes and polymer additives. The compound's robust aromatic core and functional groups enable precise tuning of colorfastness or thermal stability. Industry-related searches, including "high-performance benzene derivatives for coatings" or "nitro-substituted benzene in material science," reflect these uses. Recent advancements in nanotechnology have further expanded its potential in creating functionalized surfaces.

Analytical characterization of Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- involves techniques like NMR, HPLC, and mass spectrometry. Researchers often look for "spectral data for CAS 96783-82-3" or "analytical methods for polysubstituted benzenes," emphasizing the need for reliable identification protocols. Standardized procedures ensure quality control in both research and industrial settings, aligning with regulatory requirements.

Safety and handling of this compound are also frequently discussed topics. While not classified as hazardous under standard conditions, proper storage and handling are essential. Searches such as "best practices for handling nitroaromatics" or "stability of chloro-trifluoromethyl benzene" indicate user concerns. Material Safety Data Sheets (MSDS) provide detailed guidance, reinforcing the importance of responsible chemical management.

Future prospects for Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- include its integration into renewable energy technologies. For instance, its derivatives could play a role in organic photovoltaics or battery materials. Emerging search trends like "aromatic compounds in energy storage" or "nitrobenzene derivatives for solar cells" point to these innovative directions. Collaborative research between academia and industry will likely unlock further applications.

In summary, Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)- (CAS No. 96783-82-3) is a multifaceted compound bridging fundamental research and industrial innovation. Its structural complexity and functional diversity cater to evolving demands in sustainability, healthcare, and advanced materials. By addressing common queries and aligning with contemporary trends, this overview highlights its enduring scientific and commercial value.

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Amadis Chemical Company Limited
(CAS:96783-82-3)Benzene, 2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)-
A1195597
Purity:99%/99%
Quantity:1g/5g
Price ($):290.0/646.0